molecular formula C19H24N4O4S B2592632 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 331675-50-4

7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2592632
CAS No.: 331675-50-4
M. Wt: 404.49
InChI Key: PLZVUXGBGOMJGY-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine class of molecules. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups such as hydroxy, phenoxypropyl, isobutylthio, and methyl groups. These substitutions confer specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.

    Substitution Reactions:

    Thioether Formation: The isobutylthio group is introduced via a thioetherification reaction, often using isobutylthiol and a suitable activating agent.

    Methylation: The methyl group is typically introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups, such as reducing the phenoxy group to a phenol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the phenoxy group may result in various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its purine core suggests possible activity in biochemical pathways involving purine metabolism.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities. Research into this specific compound could reveal similar or novel pharmacological properties.

Industry

In industrial applications, this compound could be used in the development of new materials, pharmaceuticals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in purine metabolism or other biochemical pathways.

    Receptor Binding: It could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    DNA/RNA Interaction: The purine core may allow the compound to interact with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Uniqueness

What sets 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity not seen in other purine derivatives

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12(2)11-28-19-20-16-15(17(25)21-18(26)22(16)3)23(19)9-13(24)10-27-14-7-5-4-6-8-14/h4-8,12-13,24H,9-11H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZVUXGBGOMJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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